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Compound of Interest

Compound Name: Tos-gly-pro-lys-pna

Cat. No.: B1316574

This technical guide provides an in-depth overview of the chemical and enzymatic properties of
Na-Tosyl-glycyl-L-prolyl-L-lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA). This chromogenic
substrate is a valuable tool for researchers, scientists, and drug development professionals
working with specific serine proteases. This document outlines its chemical structure, physical
properties, and its application in enzymatic assays, complete with detailed experimental
protocols and data presentation.

Chemical Properties

Tos-Gly-Pro-Lys-pNA is a synthetic tripeptide derivative. The N-terminus of the glycine
residue is protected by a tosyl group, and the C-terminal lysine is linked to a p-nitroaniline
(PNA) moiety via an amide bond. This pNA group is the basis for its use as a chromogenic
substrate.

Table 1: Chemical and Physical Properties of Tos-Gly-Pro-Lys-pNA Acetate Salt
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Property Value Reference(s)

N-Tosylglycyl-L-prolyl-L-lysine

Synonyms 4-nitroanilide acetate salt, Tos-  [1][2]
GPK-pNA
CAS Number 73392-19-5 [3]
Molecular Formula C26H34N60O7S (free base) [3]
Molecular Weight 574.65 g/mol (free base) [3]
Appearance Crystalline solid / Powder [1][2]
Purity >98% (TLC) [2]
Solubility Soluble in ethanol (50 mg/mL) [11[2]
Storage Store at -20°C [1][2]

. Stable for at least one year in
Stability _ [4]
frozen solution at pH 4

Enzymatic Properties

Tos-Gly-Pro-Lys-pNA is primarily recognized and cleaved by serine proteases that exhibit
specificity for lysine residues at the P1 position. Upon enzymatic hydrolysis of the amide bond
between lysine and p-nitroaniline, the colorless substrate releases the yellow-colored p-
nitroaniline. The rate of pNA release can be monitored spectrophotometrically at 405 nm,
providing a direct measure of enzyme activity.[5]

Table 2: Enzymatic Properties and Assay Parameters
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Parameter

Enzyme

Value

Reference(s)

Substrate for

Plasmin,
Achromobacter lyticus
protease | (Lysyl

endopeptidase)

[1]5]

Cleavage Site

After the Lysine

[6]

residue
Product p-nitroaniline (pNA) [5]
Detection Wavelength 405 nm [5]
Molar Extinction 9,960 M~icm~* at 405 7]
Coefficient of pNA (g) nm
Kinetic Parameters ) Not explicitly found in
Plasmin

(Km, Vmax)

literature search.

Kinetic Parameters
(Km, Vmax)

Achromobacter lyticus

protease |

Not explicitly found in

literature search.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification,

characterization, and use of Tos-Gly-Pro-Lys-pNA in enzymatic assays.

Synthesis of Tos-Gly-Pro-Lys-pNA (Representative

Protocol)

The synthesis of Tos-Gly-Pro-Lys-pNA can be achieved through solid-phase peptide

synthesis (SPPS) using the Fmoc/tBu strategy.[8]

Materials:

e Fmoc-Lys(Boc)-Wang resin

e Fmoc-Pro-OH
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Fmoc-Gly-OH

Tosyl chloride

p-Nitroaniline

Coupling reagents (e.g., HBTU, HOBt)

DIPEA (N,N-Diisopropylethylamine)

Piperidine in DMF (20%)

DMF (N,N-Dimethylformamide)

DCM (Dichloromethane)

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H20 95:2.5:2.5)

Diethyl ether

Procedure:

Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the
Fmoc group from Lysine. Wash the resin thoroughly with DMF and DCM.

Proline Coupling: Dissolve Fmoc-Pro-OH, HBTU, HOBt, and DIPEA in DMF. Add the mixture
to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash
the resin.

Glycine Coupling: Repeat the Fmoc deprotection step. Couple Fmoc-Gly-OH using the same
procedure as for proline.

Tosyl Protection: After deprotection of the final Fmoc group from Glycine, dissolve tosyl
chloride and DIPEA in DCM and add to the resin. Shake for 2 hours. Wash the resin.
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o p-Nitroaniline Coupling: Activate the C-terminal carboxyl group of the resin-bound peptide.
Couple p-nitroaniline using a suitable coupling agent.

» Cleavage and Deprotection: Treat the resin with TFA cleavage cocktail for 2-3 hours to
cleave the peptide from the resin and remove side-chain protecting groups.

o Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,
and wash the pellet. The crude peptide is then ready for purification.

Purification by Reverse-Phase HPLC (Representative
Protocol)

Purification of the crude peptide is typically performed by reverse-phase high-performance
liquid chromatography (RP-HPLC).[9][10]

Instrumentation and Materials:

Preparative RP-HPLC system with a C18 column

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Lyophilizer

Procedure:

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
e Column Equilibration: Equilibrate the C18 column with Mobile Phase A.

o Gradient Elution: Inject the sample and elute with a linear gradient of Mobile Phase B (e.g.,
5-60% over 30 minutes) at a constant flow rate.

» Fraction Collection: Collect fractions corresponding to the major peak detected at a suitable
wavelength (e.g., 220 nm or 280 nm).

o Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
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» Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a
powder.

Characterization by Mass Spectrometry (Representative
Protocol)

The identity of the purified peptide is confirmed by mass spectrometry.
Instrumentation:

» Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) mass
spectrometer.

Procedure:

o Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent
(e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

e Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass
spectrum.

» Data Interpretation: Compare the observed molecular weight with the calculated theoretical
mass of Tos-Gly-Pro-Lys-pNA. Fragmentation analysis (MS/MS) can be performed to
confirm the peptide sequence.

Enzymatic Assay Protocol for Plasmin

This protocol provides a method for measuring plasmin activity using Tos-Gly-Pro-Lys-pNA.[1]
Materials:

Human Plasmin

Tos-Gly-Pro-Lys-pNA stock solution (e.g., 10 mM in DMSO)

Assay Buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, pH 7.4)

96-well microplate

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1316574?utm_src=pdf-body
https://www.benchchem.com/product/b1316574?utm_src=pdf-body
https://www.caymanchem.com/product/31544/n-p-tosyl-gly-pro-lys-pna-acetate
https://www.benchchem.com/product/b1316574?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare serial dilutions of the plasmin standard in Assay Buffer.

o Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the
desired final concentration (e.g., 0.5 mM).

o Add 50 pL of Assay Buffer to all wells.

e Add 25 pL of the plasmin standards or experimental samples to the respective wells.
e Pre-incubate the plate at 37°C for 10 minutes.

« Initiate the reaction by adding 25 pL of the substrate working solution to all wells.

o Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30-60
minutes, taking readings every 1-2 minutes.

o Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time curve.

e The enzyme activity can be calculated using the Beer-Lambert law (Activity = Vo / (€ % 1)),
where € is the molar extinction coefficient of pNA and | is the path length of the sample in the
well.

Enzymatic Assay Protocol for Achromobacter lyticus
Protease |

This protocol is adapted for measuring the activity of Achromobacter lyticus protease I.[5]
Materials:

e Achromobacter lyticus protease |

e Tos-Gly-Pro-Lys-pNA stock solution (e.g., 10 mM in DMSO)

» Assay Buffer (e.g., 100 mM Tris-HCI, pH 8.5)
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» 96-well microplate

e Microplate reader

Procedure:

Follow the same steps as the plasmin assay, substituting Achromobacter lyticus protease |
for plasmin and using the appropriate assay buffer.

The optimal pH for this enzyme is in the alkaline range.[11]

Monitor the reaction kinetically at 405 nm and 37°C.

Calculate the enzyme activity as described for the plasmin assay.

Visualizations

The following diagrams illustrate the enzymatic cleavage of Tos-Gly-Pro-Lys-pNA and a
typical experimental workflow for its use.

Enzymatic
____| Tos-Gly-Pro-Lys-pNA Cleavage Tos-Gly-Pro-Lys + p-Nitroaniline
(Colorless) (Yellow)

Click to download full resolution via product page

Caption: Enzymatic cleavage of Tos-Gly-Pro-Lys-pNA by a serine protease.
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Caption: General workflow for an enzymatic assay using Tos-Gly-Pro-Lys-pNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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